molecular formula C12H10N2O3 B13846573 (3-(5-Nitropyridin-2-yl)phenyl)methanol

(3-(5-Nitropyridin-2-yl)phenyl)methanol

Cat. No.: B13846573
M. Wt: 230.22 g/mol
InChI Key: YJJMHQSTYVZDCI-UHFFFAOYSA-N
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Description

(3-(5-Nitropyridin-2-yl)phenyl)methanol is a nitro-substituted aromatic compound featuring a pyridine ring fused with a benzene moiety and a hydroxymethyl (-CH₂OH) functional group. For instance, analogous compounds like N-(3-(5-nitropyridin-2-yl)phenyl)hex-5-ynamide () are synthesized via coupling reactions involving nitropyridine derivatives, with characterization via $^{13}\text{C}$ NMR (δ 173.8 ppm for carbonyl) and HRMS (m/z 232.1135 [M+H]$^+$) . The hydroxymethyl group in the target compound likely influences its solubility in polar solvents like methanol, a trait observed in similar nitropyridine derivatives ().

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

[3-(5-nitropyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C12H10N2O3/c15-8-9-2-1-3-10(6-9)12-5-4-11(7-13-12)14(16)17/h1-7,15H,8H2

InChI Key

YJJMHQSTYVZDCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction or functionalization of the nitropyridine core.
  • Introduction of the phenylmethanol moiety via substitution or coupling.
  • Reduction of intermediate groups to the alcohol functional group.

The synthetic routes often start from halogenated or amino-substituted pyridine derivatives, which undergo nitration and further functional group transformations.

Stepwise Preparation from Halogenated Aminopyridines

A representative method for preparing nitropyridine derivatives, including intermediates leading to this compound, is described in a patent (WO2010089773A2):

Step Reaction Reagents & Conditions Product Yield
1 Preparation of 4-chloro-2-aminopyridine Starting material 4-chloro-2-aminopyridine -
2 Nitration Nitrating mixture: nitric acid and sulfuric acid 4-chloro-2-amino-3-nitropyridine Not specified
3 Diazotization and hydrolysis Sodium nitrite and hydrochloric acid at 0–5°C; stirred 30 min to 1 h; then heated at 60–80°C for 3 h 4-chloro-3-nitropyridin-2-ol 50% isolated yield
4 Substitution with cyclopropyl carbonyl chloride Cyclopropyl carbonyl chloride, base (triethylamine, diethylamine, or pyridine), chlorinated solvent; temperature from -15 to 35°C N-(4-chloro-3-nitropyridine-2-yl)cyclopropane carboxamide Not specified

This sequence illustrates the preparation of nitropyridine intermediates with chloro and hydroxy substitutions, which can be further elaborated to the target compound.

Conversion to 3-(5-Nitropyridin-2-yl)phenyl Derivatives

A key approach to introduce the phenylmethanol moiety involves nucleophilic aromatic substitution on a chloronitropyridine intermediate with a phenylmethanol derivative or its precursor.

In a related synthesis of nitropyridine derivatives, 2-chloro-3-nitropyridin-4-ol was prepared by reaction of 2,4-dichloro-3-nitropyridine with sodium acetate in dimethylformamide at 120–125°C, followed by workup and purification. This intermediate can undergo further functionalization to attach the phenylmethanol group.

Direct Functionalization of Nitropyridine with Phenylmethanol

Although direct literature detailing the exact synthesis of this compound is limited, analogous procedures for related compounds provide insights:

  • Nucleophilic substitution of chloronitropyridine derivatives with phenolic or benzylic nucleophiles under basic conditions (e.g., cesium carbonate in dimethylformamide) at elevated temperatures (70–120°C) is a common strategy.
  • Reduction of nitro groups to amino or hydroxyl functionalities is typically performed using tin(II) chloride or catalytic hydrogenation.
  • Protection and deprotection steps may be employed to facilitate selective functional group transformations.

Example Synthetic Route Summary

Step Starting Material Reagents Conditions Product Notes
1 2-chloro-5-nitropyridine Morpholine Room temperature Intermediate amine Nucleophilic substitution
2 Nitro reduction Pd-C / ammonium formate in methanol reflux Carbamate intermediate Hydrogenation
3 Coupling with phenyl derivative Cesium carbonate in DMF 70–120°C Phenyl-substituted nitropyridine Nucleophilic aromatic substitution
4 Reduction or functional group modification SnCl2 or catalytic hydrogenation Variable Alcohol derivative Final conversion to methanol group

Analytical Data and Yields

Due to the complexity and multi-step nature of the synthesis, yields vary by step and purification method. Reported yields for key intermediates range from 50% to 88% depending on the reaction and scale.

Typical purification methods include:

  • Extraction with organic solvents (dichloromethane, ethyl acetate).
  • Drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure.
  • Recrystallization or chromatographic purification.

Nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm structure and purity. For instance, ^1H NMR spectra in methanol-d4 show characteristic aromatic proton signals and methanol protons consistent with the target compound.

Summary Table of Key Reagents and Conditions

Reagent or Condition Purpose Typical Parameters
Nitric acid / sulfuric acid Nitration 0–5°C to room temp
Sodium nitrite / hydrochloric acid Diazotization 0–5°C, 30 min to 1 h
Cyclopropyl carbonyl chloride Acylation -15 to 35°C
Cesium carbonate Base for substitution DMF solvent, 70–120°C
Tin(II) chloride Nitro reduction Methanol reflux
Pd-C / ammonium formate Catalytic hydrogenation Methanol reflux
Dichloromethane, ethyl acetate Extraction solvents Room temperature
Anhydrous sodium sulfate Drying agent Room temperature

Chemical Reactions Analysis

Types of Reactions

(3-(5-Nitropyridin-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of (3-(5-Nitropyridin-2-yl)phenyl)carboxylic acid.

    Reduction: Formation of (3-(5-Aminopyridin-2-yl)phenyl)methanol.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(5-Nitropyridin-2-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(5-Nitropyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify biological macromolecules, leading to changes in their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Index
(3-(5-Nitropyridin-2-yl)phenyl)methanol C₁₂H₁₀N₂O₃ 230.22 5-Nitropyridinyl, hydroxymethyl -
(5-Nitropyridin-2-yl)methanol C₆H₆N₂O₃ 154.12 5-Nitropyridinyl, hydroxymethyl 0.92 (implied)
(3-Amino-5-nitrophenyl)methanol C₇H₈N₂O₃ 168.15 3-Amino-5-nitro, hydroxymethyl 0.90
(2-Methyl-4-nitrophenyl)methanol C₈H₉NO₃ 167.16 2-Methyl-4-nitro, hydroxymethyl 0.90

Data sourced from and .

Physical and Chemical Properties

  • Boiling Point: (5-Nitropyridin-2-yl)methanol () exhibits a boiling point of 327.6°C, significantly higher than simpler analogs like (2-Methyl-4-nitrophenyl)methanol due to increased polarity from the pyridine ring.
  • Melting Points: Nitropyridine derivatives in show melting points ranging from 58–117°C, influenced by substituent bulk and symmetry. For example, phenyl-substituted analogs (e.g., phenyl(2,4,6-trimethyl-5-nitropyridin-3-yl)methanone) melt at 72–74°C.
  • Solubility: Methanol is a common solvent for nitropyridine derivatives (), suggesting moderate polarity in the target compound.

Spectral Characteristics

  • NMR: The absence of a carbonyl peak (δ ~173 ppm) in this compound distinguishes it from N-(3-(5-nitropyridin-2-yl)phenyl)hex-5-ynamide (). The hydroxymethyl group’s $^{13}\text{C}$ signal (~70 ppm) aligns with typical methanol derivatives.
  • UV-Vis : Nitropyridine derivatives in show λmax at ~375 nm in acetonitrile, attributed to nitro-aromatic conjugation. The target compound likely shares similar absorption profiles.

Q & A

Q. What are the established synthetic routes for (3-(5-Nitropyridin-2-yl)phenyl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nitration of pyridine derivatives followed by functionalization. A common approach involves:
  • Nitropyridine Precursor : Reacting 2-chloro-5-nitropyridine with a benzyl alcohol derivative under basic conditions (e.g., NaH) to facilitate nucleophilic substitution .
  • Reduction : Post-nitration steps may require selective reduction of intermediates using agents like sodium bisulfite .
  • Optimization : Kinetic studies suggest refluxing in methanol with excess morpholine improves yield (e.g., 70% yield achieved at 5-hour reflux) .
    Key Variables : Temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact purity and yield.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., in methanol-d4_4) resolve aromatic protons (δ 7.0–8.5 ppm) and hydroxymethyl groups (δ 3.5–4.5 ppm). Missing quaternary carbons in 13C^{13}\text{C} spectra may require HSQC/HMBC for assignment .
  • Mass Spectrometry : HRMS-ESI (e.g., [M+H]+^+ at m/z 232.1135) confirms molecular formula and purity .
  • UV-Vis : Absorption maxima near 370–375 nm (ε ~20,000–24,000) indicate nitroaromatic chromophores .

Advanced Research Questions

Q. How do structural modifications to the nitropyridine core affect biological activity, and what mechanistic insights exist?

  • Methodological Answer :
  • Bioactivity : Nitropyridine derivatives exhibit antimicrobial properties via nitro group reduction, generating reactive intermediates that disrupt bacterial redox balance .
  • Structure-Activity Relationships (SAR) : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 5-position enhances electrophilicity, improving interactions with bacterial enzymes .
  • Case Study : Analogues like [5-(3,4-Dichlorophenyl)furan-2-yl]methanol show increased potency against multidrug-resistant strains, suggesting chlorine substituents improve membrane permeability .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

  • Methodological Answer :
  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) to minimize side reactions. For example, trace water in NaH-mediated reactions can hydrolyze intermediates .
  • Analytical Cross-Validation : Combine TLC (e.g., ethyl acetate/hexane, 1:9) with HPLC to confirm purity. Discrepancies in melting points (e.g., 137–138°C vs. literature 140–142°C) may stem from polymorphic forms .
  • Scale-Up Adjustments : Pilot studies show that large-scale syntheses require slower reagent addition to control exothermic reactions, improving yield by 10–15% .

Q. How can computational modeling predict the compound’s reactivity in catalytic or photoredox applications?

  • Methodological Answer :
  • DFT Calculations : Model nitro group reduction potentials (e.g., E1/2_{1/2} ≈ -1.2 V vs. SCE) to predict suitability in photoredox cascades .
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability. Nitropyridine derivatives often exhibit high binding affinity to heme centers .
  • Case Study : Visible-light-mediated catalysis with Ru(bpy)32+_3^{2+} enables selective functionalization at nitro sites, validated by kinetic isotope effects (KIE > 2.0) .

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